2-Fluoro-2-(o-tolyl)acetic acid

Medicinal Chemistry Physical Organic Chemistry Drug Design

Sourcing fluorinated α-arylacetic acid building blocks with defined ortho-methyl substitution often involves supply gaps. 2-Fluoro-2-(o-tolyl)acetic acid (CAS 915071-00-0) addresses this need: • Defined α-fluorine & ortho-methyl substitution enables SAR studies on metabolic stability (pKa 2.13±0.10; XLogP3=2.2), distinct from para or non-fluorinated analogs. • Functions as chiral derivatizing agent (CDA) for enantiomeric excess determination via 19F NMR spectroscopy. • Synthesized via Selectfluor®-mediated benzylic fluorination for scalable supply.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 915071-00-0
Cat. No. B6354731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-(o-tolyl)acetic acid
CAS915071-00-0
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C(=O)O)F
InChIInChI=1S/C9H9FO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)
InChIKeyYKQDYGQMTVILLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-(o-tolyl)acetic Acid Overview


2-Fluoro-2-(o-tolyl)acetic acid (CAS 915071-00-0) is an α-fluoro-α-arylcarboxylic acid characterized by a fluorine atom and an o-tolyl group on the alpha carbon of acetic acid . It is primarily utilized as a fluorinated building block in medicinal chemistry and organic synthesis [1]. The incorporation of fluorine into the α-position of arylacetic acids is a well-established strategy to modulate biological activity and physicochemical properties [2].

Fluorinated building block α‑fluoro‑α‑arylcarboxylic acid scaffold for SAR studies
Ortho‑methyl substitution Steric and lipophilic property modulation context
Chiral derivatization Potential 19F NMR CDA for enantiomeric excess determination

2-Fluoro-2-(o-tolyl)acetic Acid Substitution Risks


The specific substitution pattern of 2-Fluoro-2-(o-tolyl)acetic acid—an α-fluorine adjacent to a carboxylic acid on an ortho-methylated aromatic ring—cannot be substituted with generic analogs without altering critical molecular properties and experimental outcomes. The fluorine atom introduces strong electronegativity and unique stereoelectronic effects that influence acidity, lipophilicity, and metabolic stability . The ortho-methyl group imposes steric constraints that affect molecular conformation and receptor binding, distinct from para- or unsubstituted analogs . Therefore, using non-fluorinated 2-(o-tolyl)acetic acid, the positional isomer 2-fluoro-2-(p-tolyl)acetic acid, or simpler 2-fluoro-2-phenylacetic acid will result in significantly different chemical reactivity, analytical behavior, and biological activity [1].

Non‑fluorinated 2‑(o‑tolyl)acetic acid lacks α‑fluorine electron‑withdrawing effect; acidity and ionization state may shift.
para‑Methyl isomer 2‑fluoro‑2‑(p‑tolyl)acetic acid has different steric profile; receptor‑binding context may not transfer.
2‑Fluoro‑2‑phenylacetic acid without ortho‑methyl may alter lipophilicity and metabolic stability context.

2-Fluoro-2-(o-tolyl)acetic Acid Comparative Evidence


Enhanced Acidity Over Non-Fluorinated Analog

The α-fluorine atom in 2-fluoro-2-(o-tolyl)acetic acid significantly increases its acidity compared to its non-fluorinated analog, 2-(o-tolyl)acetic acid. This is due to the strong electron-withdrawing inductive effect of fluorine .

Acidity shift
Class‑level
pKa ~2.13±0.10 vs ~4.3–4.5 (non‑fluorinated) — approx. 2 log units lower
Ionization‑state context may differ significantly
Predicted pKa; baseline inferred from phenylacetic acid
Medicinal Chemistry Physical Organic Chemistry Drug Design

Lipophilicity Increase Over 2-Fluoro-2-phenylacetic Acid

The ortho-methyl group in 2-fluoro-2-(o-tolyl)acetic acid increases lipophilicity compared to the unsubstituted analog 2-fluoro-2-phenylacetic acid. This is quantified by its higher calculated logP value [1].

Lipophilicity shift
Cross‑study
XLogP3 2.2 vs ~1.6–1.8 (2‑fluoro‑2‑phenylacetic acid) — 0.4–0.6 log units higher
Lipophilicity‑dependent ADME profile may differ
Predicted values; cross‑study comparison
Medicinal Chemistry ADME/Tox Cheminformatics

Selectfluor® Direct Fluorination Synthesis

2-Fluoro-2-(o-tolyl)acetic acid can be synthesized via a general, high-yielding method involving the direct fluorination of silyl ketene acetals with the inexpensive reagent Selectfluor®. This method provides a practical route to this class of compounds, addressing limitations of previous approaches that required costly fluorinating agents [1].

Selectfluor® route
Class‑level
Scalable synthesis via direct fluorination of silyl ketene acetals with Selectfluor® vs. costly NFSI alternatives
Synthesis accessibility may support procurement
Class‑level inference for α‑fluoro‑α‑arylcarboxylic acids
Organic Synthesis Fluorination Methodology Process Chemistry

19F NMR Chiral Derivatization

2-Fluoro-2-arylacetic acids, including 2-fluoro-2-(o-tolyl)acetic acid, are established as effective chiral derivatizing agents (CDAs) for determining enantiomeric excess (ee) by 19F NMR spectroscopy [1]. The fluorine atom provides a sensitive NMR handle for quantifying enantiopurity.

19F NMR CDA
Class‑level
Effective chiral derivatizing agent for ee determination by 19F NMR
Enantiopurity analysis context supported
Class‑level attribution for 2‑fluoro‑2‑arylacetic acids
Analytical Chemistry Stereochemistry Chiral Resolution

Solid Form and Refrigerated Storage

2-Fluoro-2-(o-tolyl)acetic acid is a solid at room temperature, which can offer handling advantages over liquid analogs for certain laboratory workflows . Its recommended storage temperature is in a refrigerator .

Physical form
Supporting evidence
Solid at room temperature; recommended refrigerated storage
Handling and storage convenience context
Supplier information; verify for specific lot
Chemical Handling Storage Requirements Procurement

2-Fluoro-2-(o-tolyl)acetic Acid Key Applications


Fluorinated Building Block for SAR Studies

The compound serves as a key intermediate for introducing a fluorinated, ortho-methyl substituted chiral center into drug candidates. Its altered pKa (2.13±0.10) compared to non-fluorinated analogs and its distinct lipophilicity (XLogP3=2.2) relative to 2-fluoro-2-phenylacetic acid [1] make it valuable for probing structure-activity relationships (SAR) around bioavailability, target engagement, and metabolic stability. Researchers can use it to systematically explore the effects of α-fluorination and ortho-methylation on pharmacological properties.

Chiral Derivatization for Enantiomeric Excess

Leveraging its classification as an effective 2-fluoro-2-arylacetic acid derivative, this compound can be employed as a chiral derivatizing agent (CDA) for the determination of enantiomeric excess (ee) of chiral amines and alcohols via 19F NMR spectroscopy [2]. This application provides a robust analytical method for synthetic chemists developing enantioselective processes, offering a fluorine handle that provides clean, quantifiable NMR signals for accurate ee measurement.

Agrochemical Discovery Intermediate

Given its classification as a fluorinated building block, it is employed in the synthesis of novel agrochemical candidates, where fluorine substitution is known to enhance metabolic stability and bioactivity. The established, cost-effective synthetic route using Selectfluor® [3] makes it a viable starting material for agrochemical discovery programs seeking to explore fluorinated phenylacetic acid motifs.

Application
Selection Property
Validation Focus
Fluorinated building block for SAR
α‑Fluoro & ortho‑methyl substitution
Acidity and lipophilicity modulation context
Chiral derivatization for ee
19F NMR‑active handle
Enantiomeric excess method review
Agrochemical intermediate
Cost‑effective fluorination route
Scalable synthesis validation

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35 linked technical documents
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